4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole
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Overview
Description
4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves multiple steps, including halogenation, nucleophilic substitution, and cyclization reactions. One common synthetic route may involve the following steps:
Halogenation: Introduction of bromine and chlorine atoms into the benzyl and phenyl rings using reagents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.
Nucleophilic Substitution: Substitution of hydrogen atoms with methoxy groups using methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).
Cyclization: Formation of the pyrazole ring through cyclization reactions involving hydrazine (N2H4) and appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction of bromine and chlorine atoms to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions at the benzyl and phenyl positions using reagents such as sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Disruption of Cellular Processes: Interference with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-(2,4-dichlorobenzyl)-3,5-diphenyl-1H-pyrazole: Similar structure but lacks methoxy groups.
1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole: Similar structure but lacks bromine atom.
4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole: Similar structure but contains chlorine instead of bromine.
Uniqueness
The presence of bromine, dichlorobenzyl, and methoxyphenyl groups in 4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole contributes to its unique chemical properties, such as increased reactivity and potential biological activity. These structural features distinguish it from other similar compounds and may enhance its effectiveness in various applications.
Properties
Molecular Formula |
C24H19BrCl2N2O2 |
---|---|
Molecular Weight |
518.2 g/mol |
IUPAC Name |
4-bromo-1-[(2,4-dichlorophenyl)methyl]-3,5-bis(3-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C24H19BrCl2N2O2/c1-30-19-7-3-5-15(11-19)23-22(25)24(16-6-4-8-20(12-16)31-2)29(28-23)14-17-9-10-18(26)13-21(17)27/h3-13H,14H2,1-2H3 |
InChI Key |
MQKZVZHWTDOSSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)OC)Br |
Origin of Product |
United States |
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